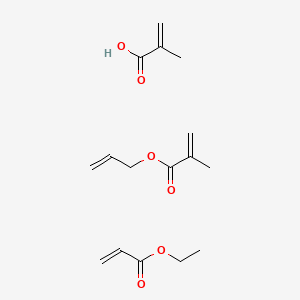
Cyclohexyl diphenylthionophosphinamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl diphenylthionophosphinamidate is an organophosphorus compound characterized by the presence of a cyclohexyl group, two phenyl groups, and a thionophosphinamidate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl diphenylthionophosphinamidate typically involves the reaction of cyclohexylamine with diphenylphosphorothioic chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Cyclohexylamine+Diphenylphosphorothioic chloride→Cyclohexyl diphenylthionophosphinamidate+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl diphenylthionophosphinamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl diphenylphosphinamidate.
Reduction: Reduction reactions can convert the thionophosphinamidate moiety to a phosphinamidate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thionophosphinamidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions
Propiedades
Número CAS |
55549-35-4 |
|---|---|
Fórmula molecular |
C18H21NPS+ |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(cyclohexylamino)-(4-phenylphenyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C18H21NPS/c21-20(19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,19,21)/q+1 |
Clave InChI |
RLRGJYDBKKYUHT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N[P+](=S)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


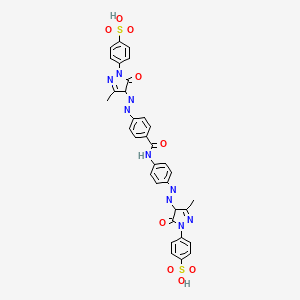


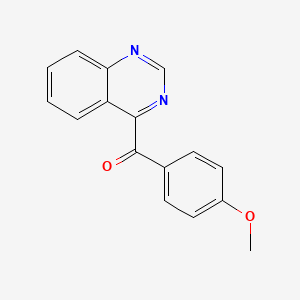
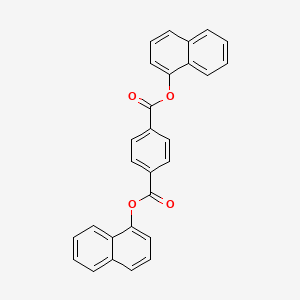
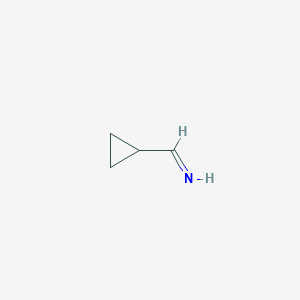
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
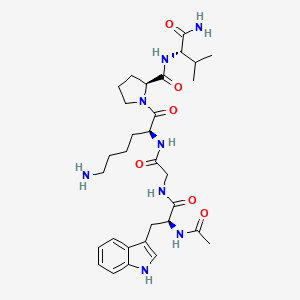
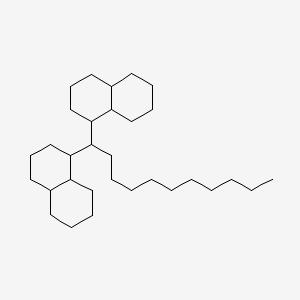
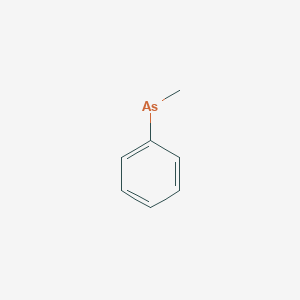
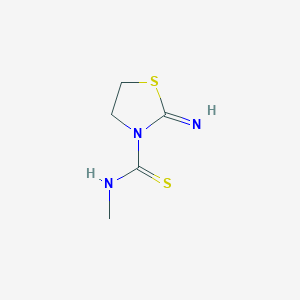
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
